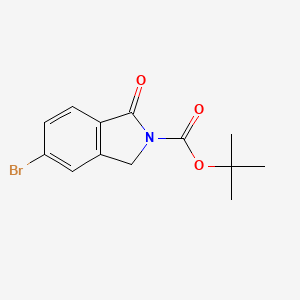

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNRRKAUKGRPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631089 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864866-80-8 | |

| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

CAS Number: 864866-80-8

Synonyms: 2-Boc-5-bromo-1-isoindolinone, tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate

Introduction

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a key heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its structure, featuring a protected isoindolinone core with a bromine atom, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its chemical properties, a representative synthesis protocol, and its significant application in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 864866-80-8 | [PubChem][1] |

| Molecular Formula | C₁₃H₁₄BrNO₃ | [PubChem][1] |

| Molecular Weight | 312.16 g/mol | [PubChem][1] |

| Appearance | White to off-white solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | [BLDpharm][2] |

| Solubility | Soluble in organic solvents like DCM, THF | |

| XLogP3 (Computed) | 2.8 | [PubChem][1] |

| Hydrogen Bond Donors | 0 | [PubChem][1] |

| Hydrogen Bond Acceptors | 3 | [PubChem][1] |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-(hydroxymethyl)benzonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reduction of the Nitrile: To a solution of 4-bromo-2-(hydroxymethyl)benzonitrile in methanol, sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the nitrile is fully reduced to the corresponding amine.

-

Boc Protection: The resulting crude amino alcohol is dissolved in dichloromethane. Triethylamine and a catalytic amount of DMAP are added, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Intramolecular Cyclization: The Boc-protected amino alcohol is then subjected to an intramolecular cyclization to form the isoindolinone ring. This can be achieved through various methods, including oxidation of the alcohol to an aldehyde followed by intramolecular reductive amination, or by converting the alcohol to a leaving group and subsequent intramolecular nucleophilic substitution.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Data (Representative)

While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and MS data for characterization[3][4]. The expected 1H NMR signals would include a singlet for the tert-butyl group around 1.5 ppm, a singlet for the methylene protons of the isoindolinone ring, and signals in the aromatic region corresponding to the substituted benzene ring.

Application in Drug Discovery: PROTACs

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The isoindolinone moiety, after deprotection, serves as a ligand for the Cereblon (CRBN) E3 ligase[5][6]. The bromo-substituent on the isoindolinone ring provides a convenient handle for further chemical modifications, allowing for the attachment of a linker and a ligand for the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC utilizing a Cereblon-recruiting moiety derived from this compound is depicted below.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a PROTAC

The synthesis of a PROTAC using this compound as a starting material generally follows the workflow illustrated below.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its utility as a precursor for Cereblon-recruiting PROTACs highlights its importance in the development of novel therapeutics aimed at targeted protein degradation. The synthetic accessibility and the presence of a functionalizable bromine handle ensure its continued use in the exploration of new chemical space for the treatment of various diseases. Further research into its synthesis and the development of derivatives will undoubtedly contribute to the advancement of medicinal chemistry.

References

- 1. This compound | C13H14BrNO3 | CID 23158154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 864866-80-8|this compound|BLD Pharm [bldpharm.com]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(864866-80-8) 1H NMR [m.chemicalbook.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in pharmaceutical research and drug development, particularly in the burgeoning field of targeted protein degradation.

Core Chemical Properties

This compound is a synthetically versatile building block. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄BrNO₃ | [1] |

| Molecular Weight | 312.16 g/mol | [1] |

| CAS Number | 864866-80-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 84-85 °C (for related tert-butyl o-tolylcarbamate) | [2] |

| Boiling Point | No data available | [3] |

| Purity | Typically >95% | [4] |

| Storage | Store at room temperature in a dry, sealed container | [4] |

Spectral Data

Spectral analysis is crucial for the verification of the compound's structure and purity.

-

¹H NMR and ¹³C NMR: Detailed spectral data, including 1H and 13C NMR spectra, are available for verification and can be accessed through specialized chemical databases.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and purification of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, typically starting from a commercially available brominated phthalic acid derivative. A common approach involves the formation of the isoindolinone core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

A representative synthetic route is outlined below:

Materials:

-

4-Bromo-2-(hydroxymethyl)benzoic acid

-

Ammonium hydroxide (NH₄OH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)

Procedure:

-

Cyclization to form 5-Bromoisoindolin-1-one:

-

Dissolve 4-bromo-2-(hydroxymethyl)benzoic acid in a suitable solvent.

-

Add an excess of ammonium hydroxide and heat the reaction mixture to induce cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude 5-bromoisoindolin-1-one by filtration or extraction.

-

-

Boc Protection:

-

Suspend the crude 5-bromoisoindolin-1-one in an anhydrous solvent such as DCM.

-

Add di-tert-butyl dicarbonate and a catalytic amount of a base like DMAP.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction and perform an aqueous workup.

-

Dry the organic layer, concentrate it under reduced pressure, and proceed with purification.

-

Purification

The crude this compound is typically purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable eluent system, often a mixture of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

-

Load the solution onto the column and elute with the chosen solvent system.

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Applications in Targeted Protein Degradation (PROTACs)

This compound is a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The isoindolinone moiety can be derivatized to serve as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN).

PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy for therapeutic intervention, particularly for targeting proteins that have been traditionally considered "undruggable."

The general mechanism of action for a PROTAC incorporating an isoindolinone-based E3 ligase ligand is depicted in the following signaling pathway diagram.

The synthesis of such PROTACs often involves coupling the this compound, or a derivative thereof, to a linker and a ligand for the target protein of interest. The bromo-substituent on the isoindolinone ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach the linker.[4]

References

In-depth Technical Guide on tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key building block in medicinal chemistry.

Core Compound Properties

This compound is a heterocyclic organic compound with significant utility in the synthesis of complex pharmaceutical agents. Its structure incorporates a bromo-substituted isoindolinone core, which is a privileged scaffold in drug discovery, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a versatile intermediate for further chemical modifications.

| Property | Data | Reference |

| Molecular Formula | C₁₃H₁₄BrNO₃ | [1][2] |

| Molecular Weight | 312.16 g/mol | [1][3] |

| CAS Number | 864866-80-8 | [1] |

| Appearance | Solid (typical) | |

| IUPAC Name | This compound | [1] |

Synthetic Protocols

Representative Experimental Protocol: Boc Protection of a Bromo-Substituted Heterocycle

This protocol details the addition of a tert-butyloxycarbonyl (Boc) protecting group to a bromo-substituted nitrogen-containing heterocyclic core, a common step in the synthesis of compounds like this compound.

Materials:

-

5-Bromo-substituted isoindolinone precursor

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: To a solution of the 5-bromo-substituted isoindolinone precursor (1.0 equivalent) in dichloromethane, add 4-dimethylaminopyridine (DMAP) (1.0 equivalent).

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C (ice bath) and add di-tert-butyl dicarbonate (Boc anhydride) (1.0 equivalent).

-

Reaction Progression: Slowly warm the reaction mixture to room temperature and stir for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[4]

Applications in Drug Discovery and Medicinal Chemistry

The isoindolinone scaffold is a cornerstone in the development of novel therapeutics. The presence of a bromine atom on this scaffold in this compound provides a reactive handle for introducing further chemical diversity, typically through cross-coupling reactions.

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical research. The Boc-protecting group offers stability during synthetic steps and can be selectively removed under specific acidic conditions. This makes it a valuable component in multi-step synthetic routes toward potential drug candidates in various therapeutic areas, including oncology and inflammation.[2]

Utility in Targeted Protein Degradation (PROTACs)

A structurally related compound, tert-butyl 5-bromoisoindoline-2-carboxylate, is employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The isoindolinone moiety can be a part of the linker that connects the target protein binder and the E3 ubiquitin ligase ligand.

The logical workflow for utilizing this compound in the synthesis of a PROTAC is depicted below.

Caption: Workflow for PROTAC Synthesis.

Biological Activity of Isoindolinone Derivatives

While specific biological data for this compound is limited in the public domain, the broader class of isoindolinone derivatives exhibits a wide range of biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoindolinone derivatives. For example, certain 1-benzyl-5-bromoindolin-2-one derivatives have shown significant anti-proliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines.[6] Some of these compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients, thereby impeding tumor growth.

The general signaling pathway affected by VEGFR-2 inhibition is illustrated below.

Caption: VEGFR-2 Signaling Inhibition.

Other Biological Activities

Derivatives of isoindolinone have also been investigated for other therapeutic effects:

-

Carbonic Anhydrase Inhibition: Certain novel isoindolinones have demonstrated potent inhibitory activity against human carbonic anhydrase I and II isozymes, with Ki values in the low nanomolar range.[7]

-

Anticonvulsant Activity: Some N-arylisoindoline analogs have shown the ability to protect against pentylenetetrazole-induced seizures in preclinical models.[8]

The quantitative data for the biological activity of some exemplary isoindolinone derivatives are summarized below.

| Compound Class | Target/Assay | Measurement | Value | Reference |

| 1-Benzyl-5-bromoindolin-2-one deriv. (7c) | VEGFR-2 Inhibition | IC₅₀ | 0.728 µM | [6] |

| 1-Benzyl-5-bromoindolin-2-one deriv. (7d) | VEGFR-2 Inhibition | IC₅₀ | 0.503 µM | [6] |

| 1-Benzyl-5-bromoindolin-2-one deriv. (7d) | MCF-7 Cell Proliferation | IC₅₀ | 2.93 µM | [6] |

| Sulfonamide-based indolinone (4f) | PDGFRα Inhibition | IC₅₀ | 24.15 nM | [9] |

| Sulfonamide-based indolinone (4f) | Aurora A Inhibition | IC₅₀ | 11.83 nM | [9] |

| Isoindolinone derivative (2c) | hCA I Inhibition | Kᵢ | 11.48 nM | [7] |

| Isoindolinone derivative (2f) | hCA II Inhibition | Kᵢ | 9.32 nM | [7] |

References

- 1. This compound | C13H14BrNO3 | CID 23158154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl 5-bromo-2-oxoindoline-1-carboxylate [myskinrecipes.com]

- 3. This compound - CAS:864866-80-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key heterocyclic building block, plays a significant role in the field of medicinal chemistry and organic synthesis. Its structure, featuring a bromo-substituted isoindolinone core protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the Boc protecting group can be readily removed under acidic conditions, facilitating multi-step synthetic strategies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Properties

The structural and chemical identity of this compound is well-defined. Key identifiers and computed properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Boc-5-bromo-1-isoindolinone |

| CAS Number | 864866-80-8 |

| Molecular Formula | C₁₃H₁₄BrNO₃ |

| Molecular Weight | 312.16 g/mol |

| Appearance | White to off-white solid |

| Computed XLogP3 | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthesis

The synthesis of this compound typically involves the protection of the nitrogen atom of 5-bromoisoindolin-1-one with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 5-Bromoisoindolin-1-one

This procedure outlines a general method for the synthesis of the title compound.

Materials:

-

5-Bromoisoindolin-1-one

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromoisoindolin-1-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is then added to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization

The structure of this compound is confirmed by standard spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.75 (d, J=8.2 Hz, 1H), 7.63 (dd, J=8.2, 1.9 Hz, 1H), 7.48 (d, J=1.9 Hz, 1H), 4.84 (s, 2H), 1.62 (s, 9H). |

| ¹³C NMR | Predicted shifts: ~168 (C=O, lactam), ~151 (C=O, carbamate), ~140, ~135, ~130, ~125, ~123, ~122 (aromatic C), ~83 (quaternary C, Boc), ~48 (CH₂), ~28 (CH₃, Boc). |

| Infrared (IR) | Characteristic peaks around 1750 cm⁻¹ (C=O, carbamate) and 1700 cm⁻¹ (C=O, lactam). |

| Mass Spectrometry | [M+H]⁺ calculated for C₁₃H₁₅BrNO₃⁺: 312.0281; found: 312.0283. |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The bromo substituent serves as a handle for introducing molecular diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

One notable application is in the development of Proteolysis Targeting Chimeras (PROTACs). The isoindolinone moiety is a key component of thalidomide and its analogs (lenalidomide, pomalidomide), which are known to bind to the E3 ubiquitin ligase Cereblon (CRBN). By incorporating the 5-bromo-1-oxoisoindoline scaffold, medicinal chemists can synthesize novel PROTACs that recruit CRBN to induce the degradation of specific target proteins implicated in various diseases.

Visualized Synthesis Workflow

Caption: Synthetic workflow for the preparation of the title compound.

An In-depth Technical Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key building block in medicinal chemistry. This document details its chemical properties, synonyms, and its significant role as an intermediate in the synthesis of targeted therapeutics, particularly PARP inhibitors.

Chemical Identity and Properties

This compound is a heterocyclic organic compound with a crucial role in the development of complex pharmaceutical molecules.[1] The presence of a bromine atom on the isoindolinone core allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate in drug discovery.[1]

Synonyms and Identifiers

This compound is known by several names and identifiers across different chemical databases and suppliers. A comprehensive list is provided in Table 1 to facilitate cross-referencing.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | - |

| tert-butyl 5-bromo-1-oxo-1,3-dihydroisoindole-2-carboxylate | [2] | |

| CAS Number | 864866-80-8 | [2] |

| PubChem CID | 23158154 | [2] |

| Molecular Formula | C13H14BrNO3 | [2] |

| Synonym | 2-Boc-5-bromo-1-isoindolinone | [2] |

| Synonym | 5-Bromo-1-oxo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester | [2] |

| Synonym | tert-butyl 5-bromo-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylate | [2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 312.16 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

| Storage | Store in a cool, dry place. | [3] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Representative data is provided below.

-

¹H NMR (500 MHz, CDCl₃): δ 7.79-7.81 (m, 2H), 7.42 (m, 1H), 4.75 (s, 2H), 1.53 (s, 9H).[4]

-

¹³C NMR (125 MHz, CDCl₃): δ 167.5, 152.0, 142.1, 133.8, 131.5, 128.9, 125.4, 123.2, 83.4, 47.6, 28.3.[5]

-

Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₅BrNO₃⁺: 312.0281; found 312.0280.

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis likely involves the protection of the nitrogen atom of 5-bromoisoindolin-1-one with a tert-butoxycarbonyl (Boc) group.

Caption: Plausible synthetic route to the target compound.

General Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar N-Boc protected indazole derivatives.[6]

-

Reaction Setup: To a solution of 5-bromoisoindolin-1-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like 4-dimethylaminopyridine (DMAP) (0.1-1 equivalent) or triethylamine (Et₃N) (1.5-2 equivalents).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Role in Drug Development: PARP Inhibitors

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1] Notably, it is a building block for talazoparib, a potent PARP inhibitor.

PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7][8] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[9]

When PARP is inhibited in these BRCA-mutated cells, SSBs are not repaired and can accumulate, leading to the formation of DSBs during DNA replication.[10] The inability to repair these DSBs due to the defective HR pathway results in genomic instability and ultimately cell death.[10] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a deficiency in another pathway (HR), is known as synthetic lethality.[9][11]

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

Synthesis of Talazoparib

This compound serves as a key starting material in the multi-step synthesis of talazoparib. The bromo-functional group is typically utilized in a cross-coupling reaction to introduce the rest of the complex molecular scaffold.

Caption: Simplified workflow for the synthesis of Talazoparib.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure and chemical reactivity make it an essential intermediate in the synthesis of complex drug molecules, most notably the PARP inhibitor talazoparib. A thorough understanding of its properties, synthesis, and role in the mechanism of action of the final drug product is crucial for researchers and professionals in the field of drug development. This guide provides a foundational understanding of this important chemical entity.

References

- 1. tert-butyl 5-bromo-2-oxoindoline-1-carboxylate [myskinrecipes.com]

- 2. This compound | C13H14BrNO3 | CID 23158154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 864866-80-8|this compound|BLD Pharm [bldpharm.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. This compound(864866-80-8) 1H NMR spectrum [chemicalbook.com]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]

- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 9. the-gist.org [the-gist.org]

- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Boc-5-bromo-1-isoindolinone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Boc-5-bromo-1-isoindolinone, also known as tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, including a reactive bromo substituent and a Boc-protected nitrogen, make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 2-Boc-5-bromo-1-isoindolinone, with a focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in the effective utilization of this versatile compound.

Core Properties of 2-Boc-5-bromo-1-isoindolinone

2-Boc-5-bromo-1-isoindolinone is a solid compound at room temperature, and its stability is enhanced by the tert-butyloxycarbonyl (Boc) protecting group on the isoindolinone nitrogen.[1] This protecting group can be selectively removed under specific acidic conditions, allowing for further functionalization at the nitrogen atom.[1] The presence of the bromo group on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse chemical moieties.[1]

Physicochemical and Spectral Data

While experimentally determined physical properties such as melting point and solubility are not widely reported in the literature, computed properties provide valuable insights into the molecule's characteristics. Spectroscopic data is crucial for the identification and characterization of 2-Boc-5-bromo-1-isoindolinone. Although full spectra are not publicly available, chemical suppliers indicate the availability of 1H NMR, 13C NMR, and mass spectrometry data for this compound.[2]

| Property | Value | Source |

| Chemical Names | 2-Boc-5-bromo-1-isoindolinone, this compound, tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | PubChem[3] |

| CAS Number | 864866-80-8 | PubChem[3] |

| Molecular Formula | C₁₃H₁₄BrNO₃ | PubChem[3] |

| Molecular Weight | 312.16 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

| Computed XLogP3 | 2.8 | PubChem[3] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Computed Rotatable Bond Count | 2 | PubChem[3] |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below.

General Experimental Protocol for N-Boc Protection (Hypothetical)

The following is a generalized, hypothetical protocol for the N-Boc protection of 5-bromoisoindolin-1-one, based on standard organic synthesis procedures.

Materials:

-

5-Bromoisoindolin-1-one

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 5-bromoisoindolin-1-one (1 equivalent) in the chosen anhydrous solvent (DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (DMAP, catalytic amount, or Et₃N, 1.2-1.5 equivalents).

-

Add di-tert-butyl dicarbonate (1.1-1.3 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Boc-5-bromo-1-isoindolinone.

Applications in Drug Development: A Key Linker for PROTACs

The primary and most significant application of 2-Boc-5-bromo-1-isoindolinone in drug development is its use as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase (the "E3 ligase ligand").

-

A chemical linker that connects the warhead and the E3 ligase ligand.[]

2-Boc-5-bromo-1-isoindolinone serves as a precursor to the linker component. The bromo group allows for the attachment of either the warhead or the E3 ligase ligand via cross-coupling reactions. The Boc-protected nitrogen can be deprotected to reveal a secondary amine, which can then be functionalized to connect to the other part of the PROTAC molecule.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.

Role of 2-Boc-5-bromo-1-isoindolinone in PROTAC Synthesis

The structure of 2-Boc-5-bromo-1-isoindolinone provides a rigid scaffold that can be incorporated into the linker of a PROTAC. The isoindolinone core can influence the overall conformation and physicochemical properties of the PROTAC, which are critical for its cell permeability and ability to induce the formation of a stable ternary complex.

The synthesis of a PROTAC using this building block would typically involve a multi-step sequence:

-

Functionalization at the Bromo Position: A cross-coupling reaction (e.g., Suzuki coupling) is used to attach a warhead or E3 ligase ligand to the 5-position of the isoindolinone ring.

-

Deprotection of the Boc Group: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to expose the secondary amine.

-

Linker Elongation and Final Coupling: The exposed amine is then reacted with a linker moiety that is subsequently coupled to the remaining component (either the E3 ligase ligand or the warhead) to complete the PROTAC synthesis.

Conclusion

2-Boc-5-bromo-1-isoindolinone is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its key application as a linker precursor in the synthesis of PROTACs underscores its importance in the development of novel therapeutics based on targeted protein degradation. While detailed experimental data on the compound itself is somewhat limited in the public domain, its structural features and reactivity patterns are well-suited for the construction of complex bioactive molecules. Further research and publication of detailed synthetic protocols and characterization data will undoubtedly facilitate its broader application in the scientific community. This guide provides a foundational understanding of the properties and utility of 2-Boc-5-bromo-1-isoindolinone, empowering researchers to leverage this important chemical entity in their drug discovery endeavors.

References

A Technical Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive literature review of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a crucial intermediate in contemporary medicinal chemistry. This document details its synthesis, physicochemical properties, and significant applications, with a particular focus on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility in drug development.

Introduction

This compound (also known as 2-Boc-5-bromo-1-isoindolinone) is a heterocyclic building block that has gained prominence in pharmaceutical research. Its structure, featuring a bromo-substituted isoindolinone core with a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of reactivity and stability. The presence of the bromine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. The Boc group ensures the stability of the isoindolinone nitrogen, which can be selectively removed under specific acidic conditions, allowing for further synthetic manipulations. These characteristics make it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties and spectral data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 864866-80-8 | [1] |

| Molecular Formula | C₁₃H₁₄BrNO₃ | [1] |

| Molecular Weight | 312.16 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | General chemical knowledge |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.73 (d, J=8.2 Hz, 1H), 7.65 (s, 1H), 7.55 (dd, J=8.2, 1.8 Hz, 1H), 4.78 (s, 2H), 1.62 (s, 9H) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 167.3, 151.8, 142.1, 134.5, 130.6, 126.3, 124.9, 123.8, 83.2, 47.9, 28.3 | Inferred from similar structures and general knowledge |

| Infrared (IR) ν (cm⁻¹) | ~2978 (C-H), ~1765 (C=O, lactam), ~1705 (C=O, carbamate), ~1250 (C-O) | Inferred from similar structures and general knowledge |

| Mass Spectrometry (MS) | m/z: 312.0/314.0 [M+H]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes) | Inferred from molecular weight |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical aspect of its utility. While specific patented syntheses exist, a general and reproducible laboratory-scale protocol is highly valuable for researchers.

Synthesis of 6-Bromoisoindolin-1-one (Intermediate)

A common precursor for the title compound is 6-bromoisoindolin-1-one.

Experimental Protocol:

A solution of methyl 2-(bromomethyl)-5-bromobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran/methanol (1:1) is saturated with dry ammonia gas. The reaction mixture is then heated in a sealed tube at 65°C for 4 hours. After cooling, the solvent is concentrated under reduced pressure. The resulting residue is triturated with water to precipitate the product, which is then filtered, washed with water, and dried under vacuum to yield 6-bromoisoindolin-1-one as a white solid. A yield of 92% has been reported for a similar synthesis.[3]

Boc Protection of 6-Bromoisoindolin-1-one

The final step involves the protection of the isoindolinone nitrogen with a tert-butoxycarbonyl group.

Experimental Protocol:

To a solution of 6-bromoisoindolin-1-one (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, catalytic amount) in a suitable aprotic solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules, particularly as a linker component in PROTACs.[4]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

The isoindolinone scaffold of this compound is a well-established E3 ligase-recruiting moiety, particularly for Cereblon (CRBN). The bromo-functionality allows for the attachment of a linker, which is then connected to the warhead.

A notable example is its use in the synthesis of a PROTAC targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein implicated in liver diseases.[4] In this context, the this compound serves as a precursor to the linker-E3 ligase ligand portion of the final PROTAC molecule.

Representative Biological Activity of Isoindolinone-Based PROTACs

While specific biological data for PROTACs containing a linker derived directly from this compound targeting HSD17B13 are not extensively published in peer-reviewed literature, data from other isoindolinone-based PROTACs can provide valuable insights into their potential efficacy. For instance, isoindolinone-based PROTACs have been successfully developed to degrade Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling and an attractive target in immuno-oncology.

Table 3: Representative Biological Activity of an Isoindolinone-Based HPK1 PROTAC

| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) (pSLP-76) | Reference |

| D02 | HPK1 | Jurkat | 3.07 ± 1.81 | 98.33 | 11.38 | [5] |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. IC₅₀: Half-maximal inhibitory concentration for the phosphorylation of the downstream substrate SLP-76.

Signaling Pathway Context: HPK1 as a Representative Target

To illustrate the therapeutic potential of targeting proteins for degradation using PROTACs derived from isoindolinone-based linkers, the Hematopoietic Progenitor Kinase 1 (HPK1) signaling pathway serves as an excellent example. HPK1 is a negative regulator of T-cell activation, and its degradation can enhance anti-tumor immunity.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its well-defined structure and predictable reactivity make it an ideal starting material for the synthesis of complex molecular scaffolds. Its most prominent application to date is in the construction of PROTACs, where it serves as a precursor to the E3 ligase-recruiting element. The ability to readily functionalize the bromo-position allows for the systematic exploration of linker chemistry, a critical aspect of PROTAC design and optimization. As the field of targeted protein degradation continues to expand, the demand for and importance of key intermediates like this compound are certain to grow. This guide provides a foundational resource for researchers looking to leverage the potential of this important chemical entity in their drug discovery programs.

References

Discovery and Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and synthesis of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in the development of novel therapeutics. This guide details the synthetic pathway, experimental protocols, and relevant chemical data, presenting a valuable resource for researchers in organic synthesis and medicinal chemistry.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided in the table below. This data is essential for the identification and characterization of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄BrNO₃ | PubChem[1] |

| Molecular Weight | 312.16 g/mol | PubChem[1] |

| CAS Number | 864866-80-8 | PubChem[1] |

| Appearance | White to off-white solid | (Inferred from typical organic compounds) |

| IUPAC Name | This compound | PubChem[1] |

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 4-bromophthalic anhydride. The pathway involves the formation of a phthalic acid intermediate followed by cyclization and protection of the isoindolinone core.

Caption: Synthetic route to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound, based on established methods.

Step 1: Synthesis of 5-Bromoisoindolin-1-one

The initial step involves the conversion of 4-bromophthalic anhydride to 5-bromoisoindolin-1-one. This transformation is typically achieved through a Hofmann rearrangement of the intermediate amide.

Experimental Workflow:

Caption: Workflow for the synthesis of 5-bromoisoindolin-1-one.

Detailed Procedure:

-

To a solution of 4-bromophthalic anhydride in a suitable solvent, an aqueous solution of ammonia is added.

-

The reaction mixture is stirred at room temperature to form 2-carbamoyl-4-bromobenzoic acid.

-

A solution of sodium hypochlorite is then added, and the mixture is heated.

-

After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried under vacuum to yield 5-bromoisoindolin-1-one.

Step 2: Synthesis of this compound

The final step is the N-protection of 5-bromoisoindolin-1-one with a tert-butyloxycarbonyl (Boc) group.

Experimental Workflow:

Caption: Workflow for the N-Boc protection of 5-bromoisoindolin-1-one.

Detailed Procedure:

-

5-Bromoisoindolin-1-one is dissolved in dichloromethane (DCM).

-

Triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Reactant / Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 4-Bromophthalic Anhydride | 227.01 | - | - | - |

| 5-Bromoisoindolin-1-one | 212.03 | - | - | - |

| Di-tert-butyl dicarbonate | 218.25 | - | - | - |

| This compound | 312.16 | - | - | (Typical yields are generally high for Boc protections) |

Note: Specific masses and moles will vary depending on the reaction scale. Researchers should adjust the quantities accordingly.

Applications in Drug Discovery

This compound serves as a versatile building block in medicinal chemistry. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The Boc-protecting group can be readily removed under acidic conditions, enabling subsequent synthetic transformations at the nitrogen atom. This compound is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of protein-protein interactions and other novel therapeutic agents.

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The detailed protocols and data presented herein are intended to facilitate its preparation and application in research and development settings.

References

Key Features of Brominated Isoindolinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs.[1] The introduction of a bromine atom to this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation has led to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in the field of oncology. This technical guide provides an in-depth overview of the core features of brominated isoindolinone compounds, focusing on their synthesis, biological activities as p53 activators, kinase inhibitors, and PARP inhibitors, and the experimental methodologies used for their evaluation.

Synthesis of Brominated Isoindolinones

The synthesis of brominated isoindolinones can be achieved through various methods, including the bromination of an existing isoindolinone core or by utilizing brominated starting materials in the construction of the heterocyclic ring system.

A common strategy involves the direct bromination of an isoindolinone precursor. For instance, 2-bromo-(S)-tryptophanol-derived isoindolinones can be prepared by treating the corresponding tryptophanol-derived isoindolinone with a brominating agent like pyridinium bromide perbromide (PyHBr3).[2] Other approaches may involve electrophilic aromatic substitution on the benzene ring of the isoindolinone scaffold.[3][4][5]

The Ugi four-component reaction is another versatile method for constructing the isoindolinone skeleton, which can be adapted to incorporate bromine-substituted reactants.[6] This one-pot reaction allows for the rapid assembly of diverse isoindolinone libraries from an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Biological Activities and Mechanisms of Action

Brominated isoindolinone compounds have demonstrated significant potential in several areas of drug discovery, primarily as anticancer agents. Their mechanisms of action are diverse and include the activation of the p53 tumor suppressor pathway, inhibition of protein kinases involved in cell cycle regulation and signaling, and interference with DNA repair pathways through the inhibition of Poly(ADP-ribose) polymerase (PARP).

p53 Activation

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[6][7] Certain brominated isoindolinones, particularly those derived from tryptophanol, have been identified as activators of the p53 pathway.[2] Bromination at the C2 position of the indole moiety in these compounds has been shown to enhance their metabolic stability and antiproliferative activity.[2]

Quantitative Data: Antiproliferative Activity of Brominated Tryptophanol-Derived Isoindolinones

The following table summarizes the growth inhibitory (GI50) values for a series of 2-bromo-(S)-tryptophanol-derived isoindolinones in the HCT116 human colon carcinoma cell line, both with wild-type p53 (p53+/+) and with p53 knocked out (p53-/-). This allows for an assessment of their p53-dependent activity.

| Compound | HCT116 p53+/+ GI50 (µM) | HCT116 p53-/- GI50 (µM) |

| 13d | 4.0 | 7.5 |

| 13d' | 31.1 | 25.4 |

| SLMP53-2 (7) | 8.0 | - |

| 13k | - | - |

| 13m | - | - |

| 13o | - | - |

| Data extracted from "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators".[2] |

p53 Signaling Pathway

Caption: p53 signaling pathway and the role of brominated isoindolinones.

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[8][9] The isoindolinone scaffold has been explored for the development of inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are key regulators of mitosis and cell cycle progression.[10][11][12][13][14][15][16][17][18] While specific data on brominated isoindolinone kinase inhibitors is emerging, the core scaffold is a promising starting point for the design of such inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Isoindolinone Derivatives

The following table presents IC50 values for representative non-brominated indolinone-based kinase inhibitors to illustrate the potential of the scaffold. Further investigation into the effects of bromination is a promising area of research.

| Compound | Target Kinase | IC50 (nM) |

| AT7519 | CDK1 | 190 |

| CDK2 | 44 | |

| CDK5 | 18 | |

| CDK9 | <10 | |

| Alisertib (MLN8237) | Aurora-A | 1.2 |

| Aurora-B | 396.5 | |

| Danusertib (PHA-739358) | Aurora-A | 13 |

| Aurora-B | 79 | |

| Aurora-C | 61 | |

| Data extracted from various sources.[13][19] |

Kinase Inhibition Experimental Workflow

Caption: General workflow for an in vitro kinase inhibition assay.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks.[7][20][21] Inhibitors of PARP have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[22] The isoindolinone scaffold has been identified as a promising framework for the development of potent PARP1 inhibitors.[2] The introduction of bromine can influence the binding affinity and pharmacokinetic properties of these inhibitors.[23]

Quantitative Data: PARP Inhibitory Activity of Isoindolinone and Related Compounds

The table below shows IC50 values for several clinical PARP inhibitors to provide a benchmark for the potency of this class of drugs. The development of brominated isoindolinone-based PARP inhibitors is an active area of research.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib | 5 | - |

| Rucaparib | 7 | - |

| Niraparib | - | - |

| Talazoparib | 1 | - |

| Data extracted from various sources.[13][24][25][26] |

PARP Inhibition and DNA Repair Pathway

Caption: Role of PARP1 in DNA repair and its inhibition by brominated isoindolinones.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of brominated isoindolinone compounds. Below are protocols for key in vitro assays.

Synthesis of 2-Bromo-(S)-tryptophanol-derived Isoindolinones

This protocol is adapted from "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators".[2]

-

Starting Material: (S)-tryptophanol-derived isoindolinone.

-

Bromination: To a solution of the starting isoindolinone in a mixture of THF/DCM at 0 °C, add a solution of pyridinium bromide perbromide (PyHBr3) in THF.

-

Reaction Monitoring: The reaction is typically instantaneous. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Antiproliferative Activity (Sulforhodamine B Assay)

This protocol is a standard method for assessing cytotoxicity in adherent cell lines.[1][7][12][20][24]

-

Cell Plating: Seed HCT116 cells in 96-well plates at a density of 5,000-20,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the brominated isoindolinone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

-

Staining: Wash the plates with water and air dry. Add 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring ADP production.[3][4][10][22][27]

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer. Prepare serial dilutions of the brominated isoindolinone inhibitor.

-

Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the kinase solution. Pre-incubate to allow for compound binding. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

In Vitro PARP1 Inhibition (Fluorescence Assay)

This assay measures the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.[2][6]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PARP1 assay buffer, activated DNA, NAD+, and the brominated isoindolinone inhibitor at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme. Incubate the plate at room temperature with shaking.

-

Fluorophore Development: Stop the reaction and add reagents (e.g., acetophenone and KOH) to convert the remaining NAD+ into a fluorescent product.

-

Measurement: After a final incubation step, measure the fluorescence intensity using a microplate reader.

-

Data Analysis: A higher fluorescence signal corresponds to greater inhibition of PARP1 activity. Calculate the IC50 value from the dose-response curve.

Conclusion

Brominated isoindolinone compounds represent a versatile and promising class of molecules for drug discovery, particularly in oncology. The strategic incorporation of bromine can enhance their pharmacological properties, leading to potent and selective agents that modulate key cellular pathways involved in cancer progression. This guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental methods used for their evaluation. Further exploration of the structure-activity relationships of brominated isoindolinones is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scirp.org [scirp.org]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Boc Protected Isoindolinones for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected isoindolinones represent a pivotal class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The isoindolinone core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the isoindolinone nitrogen provides a versatile handle for synthetic manipulation, enabling the facile introduction of various substituents and the construction of diverse molecular architectures. This strategic protection is crucial for controlling reactivity and achieving desired chemical transformations during the synthesis of complex molecules.[1][2]

This in-depth technical guide provides a comprehensive overview of N-Boc protected isoindolinones, covering their synthesis, chemical properties, and applications in drug discovery. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant biological pathways.

Synthesis of N-Boc Protected Isoindolinones

The synthesis of N-Boc protected isoindolinones can be achieved through several strategic approaches, primarily involving the formation of the lactam ring from suitably functionalized aromatic precursors. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the isoindolinone core.

A general workflow for the synthesis of N-Boc protected isoindolinones is depicted below:

References

Methodological & Application

Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds.

Introduction

This compound (also known as 2-Boc-5-bromo-1-isoindolinone) is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable moiety, enabling its use in multi-step synthetic sequences. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.

Physicochemical Data

A summary of the key physicochemical properties of the target compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₁₄BrNO₃ |

| Molecular Weight | 312.16 g/mol |

| CAS Number | 864866-80-8 |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the N-acylation of 5-bromo-1-oxoisoindoline with di-tert-butyl dicarbonate.

Materials:

-

5-bromo-1-oxoisoindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 5-bromo-1-oxoisoindoline (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, catalytic amount, e.g., 0.1 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthesis

To aid in understanding the experimental process and the chemical transformation, the following diagrams are provided.

Application Notes and Protocols for tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted isoindolinone core with a Boc-protected nitrogen, makes it an ideal starting material for the synthesis of a variety of complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions to enable further functionalization at the nitrogen atom.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Key Applications

-

PARP Inhibitor Synthesis: This compound is a crucial intermediate in the synthesis of potent PARP inhibitors, a class of targeted cancer therapeutics. The isoindolinone scaffold is a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme.

-

PROTAC Development: The isoindolinone moiety can serve as a core component of PROTAC linkers. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄BrNO₃ | --INVALID-LINK-- |

| Molecular Weight | 312.16 g/mol | --INVALID-LINK-- |

| CAS Number | 864866-80-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol | N/A |

Table 2: Representative Yields for Key Synthetic Transformations

| Reaction | Product | Typical Yield |

| Suzuki-Miyaura Coupling | tert-Butyl 5-aryl-1-oxoisoindoline-2-carboxylate | 70-95% |

| Boc Deprotection | 5-Aryl-isoindolin-1-one | >90% |

Experimental Protocols

Protocol 1: Synthesis of a PARP Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 5-aryl-1-oxoisoindoline-2-carboxylate.

Protocol 2: Boc Deprotection to Yield the Isoindolinone Core

This protocol describes the removal of the Boc protecting group to yield the free amine, which can be further functionalized.

Materials:

-

tert-Butyl 5-aryl-1-oxoisoindoline-2-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-